molecular formula C12H10N4O2S B3016779 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid CAS No. 333787-61-4

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid

Cat. No.: B3016779
CAS No.: 333787-61-4
M. Wt: 274.3
InChI Key: YQTNNCKCADYSOG-UHFFFAOYSA-N
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Description

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid is a useful research compound. Its molecular formula is C12H10N4O2S and its molecular weight is 274.3. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Derivatives

  • 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid and its derivatives exhibit interesting chemical properties, such as reacting with iodine and bromine to form derivatives of dihydro-thiazolo-triazino-indolium halides. These derivatives have been structurally characterized using techniques like NMR spectroscopy (Rybakova et al., 2015).
  • The heterocyclization reactions of these compounds can vary based on the presence of alkali or sulfuric acid, leading to different structural formations at various atomic positions (Rybakova et al., 2013).

Synthesis and Applications in Medicine

  • There is research indicating the synthesis of new series of N-aryl derivatives of this compound, demonstrating promising antimicrobial, antidepressant, and anticonvulsant activities. These studies are crucial for developing new therapeutic agents (Shruthi et al., 2015).

Chemical Structure and Synthesis Techniques

  • The synthesis techniques for these compounds often involve condensation reactions and reactions with various reagents, leading to the formation of different fused heterocyclic derivatives. These processes and the resulting compounds are extensively characterized using spectroscopic and analytical methods (Younes et al., 1987).

Pharmacological Potential

  • Studies have also explored the design and synthesis of halo-substituted derivatives of this compound. These derivatives have shown significant anticonvulsant activity in preclinical models, highlighting their potential in pharmacology (Kumar et al., 2014).

Antimicrobial and Antibacterial Properties

  • Some derivatives of this compound have demonstrated notable antimicrobial and antibacterial activities, suggesting their use in treating various infections (Ali et al., 2016).

Properties

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-6(11(17)18)19-12-14-10-9(15-16-12)7-4-2-3-5-8(7)13-10/h2-6H,1H3,(H,17,18)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTNNCKCADYSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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